molecular formula C13H17BF2O3 B6148739 2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 890839-37-9

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6148739
CAS No.: 890839-37-9
M. Wt: 270.1
InChI Key:
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Description

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl ring substituted with fluorine and methoxy groups, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-difluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acids formed during the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to form the corresponding boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF, toluene), temperature (50-100°C)

    Oxidation: Hydrogen peroxide, solvent (e.g., methanol), temperature (room temperature)

    Hydrolysis: Water, acid (e.g., HCl) or base (e.g., NaOH), temperature (room temperature to reflux)

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives

    Oxidation: Phenol derivatives

    Hydrolysis: Boronic acid derivatives

Scientific Research Applications

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

    Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.

    Reductive Elimination: The biaryl product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-(3,5-difluorophenyl)-1,3,2-dioxaborolane

Uniqueness

The presence of both fluorine and methoxy groups on the phenyl ring of this compound imparts unique electronic properties, making it particularly useful in fine-tuning the reactivity and selectivity of Suzuki-Miyaura coupling reactions.

Properties

CAS No.

890839-37-9

Molecular Formula

C13H17BF2O3

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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